Bromazolam-d5 chemical structure and properties
Bromazolam-d5 chemical structure and properties
An In-depth Technical Guide on Bromazolam-d5
Introduction
Bromazolam-d5 is the deuterated analog of Bromazolam, a triazolobenzodiazepine. Due to its chemical and physical properties being nearly identical to the unlabeled analyte, with the key difference being its increased mass, Bromazolam-d5 serves as an ideal internal standard for the quantification of Bromazolam in various biological matrices.[1] This is particularly crucial in forensic and clinical toxicology, where accurate measurement of novel psychoactive substances (NPS) like Bromazolam is essential. This document provides a comprehensive overview of the chemical structure, properties, and analytical applications of Bromazolam-d5.
Chemical Structure and Properties
Bromazolam-d5 is structurally similar to Bromazolam, with five deuterium atoms incorporated into the phenyl ring. This isotopic labeling allows for its differentiation from the non-labeled compound by mass spectrometry.
Chemical Structure:
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Formal Name: 8-bromo-1-methyl-6-phenyl-d5-4H-[2][3]triazolo[4,3-a][2]benzodiazepine[4][5]
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IUPAC Name: 8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[2][3]triazolo[4,3-a][2]benzodiazepine[1]
Physicochemical Properties
A summary of the key physicochemical properties of Bromazolam-d5 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₈D₅BrN₄ | [4][5] |
| Molecular Weight | 358.3 g/mol | [4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |
| Appearance | Crystalline solid | [4] |
| Stability | ≥ 5 years (when stored at -20°C) | [4] |
| Storage | -20°C | [5] |
Solubility
The solubility of Bromazolam-d5 in various solvents is crucial for the preparation of stock solutions and standards for analytical testing.
| Solvent | Concentration | Reference |
| DMF | 30 mg/ml | [4] |
| DMSO | 20 mg/ml | [4] |
| Ethanol | 10 mg/ml | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [4] |
Experimental Protocols
Bromazolam-d5 is primarily used as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of Bromazolam.[1]
Sample Preparation: Protein Precipitation
A common method for extracting Bromazolam from blood samples involves protein precipitation.
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To a 400 µL aliquot of the postmortem blood sample, add a 25 µL aliquot of the internal standard solution (e.g., alprazolam-d5 at 500 ng/mL, though Bromazolam-d5 would be used for Bromazolam quantification).[6]
-
Add 1 mL of acetonitrile (pre-chilled to –10°C) to the tube.[6]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and precipitation of proteins.[6]
-
Centrifuge the tubes at 3,500 RPM for 10 minutes.[6]
-
Transfer 800 µL of the supernatant to a new culture tube.[6]
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Evaporate the supernatant to dryness under a stream of nitrogen gas for approximately 40 minutes.[6]
-
Reconstitute the dried extract with 200 µL of a DI water:methanol (90:10) solution.[6]
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Vortex the reconstituted sample for 5 seconds and transfer it to an autosampler vial for analysis.[6]
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Bromazolam.
-
Calibration Curve Preparation: Prepare a multi-point calibration curve using a Bromazolam reference standard at various concentrations (e.g., 0, 100, 200, 300, 400, and 500 ng/mL).[7]
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Internal Standard Spiking: Spike each calibration standard and sample with a fixed concentration of Bromazolam-d5 (e.g., 200 ng/mL).[7]
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LC-MS/MS Analysis: Inject the prepared samples and standards onto the LC-MS/MS system. The chromatographic conditions should be optimized to separate Bromazolam from other matrix components.
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Data Analysis: Monitor the specific mass transitions for Bromazolam and Bromazolam-d5. The concentration of Bromazolam in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The workflow for sample analysis is depicted in the diagram below.
Caption: Experimental workflow for Bromazolam quantification.
Metabolism of Bromazolam
Understanding the metabolism of Bromazolam is critical for identifying appropriate biomarkers for exposure. As a deuterated analog, Bromazolam-d5 is expected to follow the same metabolic pathways. The metabolism is a two-phase process.
Phase I Metabolism
Phase I metabolism of Bromazolam is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[2][3][8]
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CYP3A4 is involved in the formation of all identified Phase I metabolites.[2][9]
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CYP2B6, CYP2C19, and CYP3A5 are also involved in the formation of 4-hydroxy and α-hydroxy bromazolam.[2][3]
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CYP2C9 contributes to the formation of α-hydroxy bromazolam.[2]
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The primary metabolites are α-hydroxy bromazolam and 4-hydroxy bromazolam.[3][8]
Phase II Metabolism
Phase II metabolism involves the glucuronidation of Phase I metabolites by UDP-glucuronosyltransferase (UGT) enzymes, which increases their water solubility and facilitates their excretion.
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UGT1A4 and UGT2B10 are responsible for the N-glucuronidation of the parent Bromazolam.[2][3]
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UGT2B4 catalyzes the glucuronidation of α-hydroxy bromazolam.[2]
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Several UGT isoforms, including UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 , are involved in the glucuronidation of 4-hydroxy bromazolam.[2]
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The most abundant Phase II metabolites found in urine are α-hydroxy bromazolam glucuronide and Bromazolam N-glucuronide.[3][8]
The metabolic pathway of Bromazolam is illustrated in the following diagram.
Caption: Metabolic pathway of Bromazolam.
Conclusion
Bromazolam-d5 is an indispensable tool for the accurate and precise quantification of Bromazolam in forensic and research settings. Its use as an internal standard in mass spectrometry-based methods helps to mitigate matrix effects and variations in extraction efficiency, leading to reliable analytical results. A thorough understanding of its properties, along with the metabolic fate of its non-deuterated analog, is essential for developing robust analytical methods and interpreting toxicological findings.
References
- 1. Bromazolam-d5 | Benchchem [benchchem.com]
- 2. Bromazolam - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. researchgate.net [researchgate.net]
